Cyasterone Cyasterone Cyasterone is a steroid lactone, a 21-hydroxy steroid, a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 20-hydroxy steroid, a 6-oxo steroid and a phytoecdysteroid.
Cyasterone is a natural product found in Cyathula capitata, Ajuga taiwanensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17086-76-9
VCID: VC0524690
InChI: InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
SMILES: CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O
Molecular Formula: C29H44O8
Molecular Weight: 520.7 g/mol

Cyasterone

CAS No.: 17086-76-9

Cat. No.: VC0524690

Molecular Formula: C29H44O8

Molecular Weight: 520.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cyasterone - 17086-76-9

Specification

CAS No. 17086-76-9
Molecular Formula C29H44O8
Molecular Weight 520.7 g/mol
IUPAC Name (3S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one
Standard InChI InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
Standard InChI Key NEFYSBQJYCICOG-AQHKCISRSA-N
Isomeric SMILES C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O
SMILES CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O
Canonical SMILES CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

Cyasterone (CAS No. 17086-76-9) is a steroidal compound with the molecular formula C29H44O8\text{C}_{29}\text{H}_{44}\text{O}_8 and a molecular weight of 520.65 g/mol . Its structure includes a cyclopentanoperhydrophenanthrene backbone modified with hydroxyl and ketone groups, which contribute to its biological activity (Fig. 1A) . The compound exhibits solubility in dimethyl sulfoxide (DMSO) and stability at 4°C when protected from light .

Table 1: Physicochemical Properties of Cyasterone

PropertyValue
Molecular FormulaC29H44O8\text{C}_{29}\text{H}_{44}\text{O}_8
Molecular Weight520.65 g/mol
SolubilitySoluble in DMSO
Storage Conditions4°C, protected from light
Canonical SMILESC[C@@]12C@([H])CC[C@@]1(O)C4=CC([C@]5([H])CC@@HC@@HC[C@]5(C)[C@@]4([H])CC2)=O

The stability of Cyasterone in plasma has been validated through ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which confirmed linear detection in concentrations ranging from 2–1000 ng/mL .

Pharmacological Effects and Mechanisms of Action

Anti-Apoptotic Activity in Bone Marrow Stromal Cells

Cyasterone significantly reduces dexamethasone (DXM)-induced apoptosis in rat bone marrow stromal cells (BMSCs). In vitro studies demonstrated that pretreatment with 10 μM Cyasterone lowered apoptosis rates from 12.32% (DXM-only) to 9.74% by modulating caspase-3, caspase-9, and Bcl-2 expression . Micro-CT analysis revealed improved trabecular bone volume (BV/TV: 18.14% vs. 8.15%) and connectivity density (Conn.D: 1.48 vs. 2.12) in steroid-induced osteonecrosis models, indicating enhanced bone repair .

Anti-Inflammatory and Antioxidant Effects in Acute Lung Injury

In sepsis-related acute lung injury (ALI), Cyasterone attenuated pathological changes such as alveolar wall thickening and immune cell infiltration. It reduced the wet/dry lung weight ratio by 32% and suppressed M1 macrophage activation by downregulating pro-inflammatory cytokines (TNF-α, IL-6) . Mechanistically, Cyasterone activated the AKT(Ser473)/GSK3β(Ser9)/Nrf2 pathway, enhancing antioxidant responses and reducing oxidative stress markers (MDA, ROS) by 40–50% .

Pharmacokinetic Profile

A UPLC-MS/MS study in rats established Cyasterone’s pharmacokinetic parameters after intravenous administration :

Table 2: Pharmacokinetic Parameters of Cyasterone in Rats

ParameterValue (Mean ± SD)
t1/2t_{1/2}2.8 ± 0.6 h
CmaxC_{\text{max}}850 ± 120 ng/mL
AUC0_{0-\infty} 4200 ± 540 h·ng/mL
VdV_d6.5 ± 1.2 L/kg

The compound exhibited a mean recovery of 80.2% from plasma, with intra- and inter-day precision below 9% . Protein precipitation using acetonitrile-methanol (9:1) proved effective for sample preparation .

Therapeutic Applications and Future Directions

Osteonecrosis and Bone Disorders

Cyasterone’s ability to mitigate DXM-induced BMSC apoptosis positions it as a candidate for treating steroid-associated osteonecrosis. Clinical trials are needed to validate its efficacy in humans, particularly in populations receiving long-term glucocorticoid therapy .

Sepsis and Organ Protection

By modulating the Nrf2 pathway, Cyasterone offers a dual mechanism of action—reducing inflammation and oxidative stress—in sepsis-induced ALI. Comparative studies with existing antioxidants (e.g., N-acetylcysteine) could clarify its therapeutic niche .

Oncology

Further investigation into Cyasterone’s EGFR inhibitory effects is warranted, particularly in EGFR-driven cancers such as non-small cell lung carcinoma. Synergy studies with tyrosine kinase inhibitors (e.g., erlotinib) may reveal combinatorial benefits .

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